molecular formula C27H45NO5 B150479 Pingpeimine A CAS No. 82841-67-6

Pingpeimine A

Cat. No. B150479
CAS RN: 82841-67-6
M. Wt: 463.6 g/mol
InChI Key: IDFMBIWPULRZOJ-LPMWXLNZSA-N
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Description

Pingpeimine A is a secondary metabolite isolated from Fritillaria . It has been shown to have bioactive properties and is used as an analytical reference material for HPLC standards . It is also used in the research and development of new drugs .


Molecular Structure Analysis

The molecular formula of Pingpeimine A is C27H45NO5 . The IUPAC name is (1S,2S,6S,9S,10S,11R,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo [12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,12,14,17,20-pentol .


Physical And Chemical Properties Analysis

Pingpeimine A has a molecular weight of 463.6 g/mol . The product is stable for two years when stored at the recommended temperature .

Scientific Research Applications

Quality Control in Traditional Medicine

Pingpeimine A, along with other alkaloids like peimine and peiminine, has been studied for its relevance in the quality control of Bulbus Fritillariae Ussuriensis, a traditional Chinese medicinal herb. The content of these alkaloids is crucial for assessing the quality of the herb. However, it's been found that single alkaloids, including pingpeimine A, may not be suitable as sole indicators for quality control. Instead, the total alkaloids determined through colorimetric methods are more effective for this purpose (Lin Rui-chao, 2008).

properties

IUPAC Name

(1S,2S,6S,9S,10S,11R,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,12,14,17,20-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO5/c1-14-4-5-23-26(3,32)24-16(13-28(23)12-14)17-9-18-19(27(17,33)11-22(24)31)10-21(30)20-8-15(29)6-7-25(18,20)2/h14-24,29-33H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFMBIWPULRZOJ-LPMWXLNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](C[C@@]4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002944
Record name Cevane-3,6,14,16,20-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pingpeimine A

CAS RN

82841-67-6
Record name Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082841676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevane-3,6,14,16,20-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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